D-Theanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

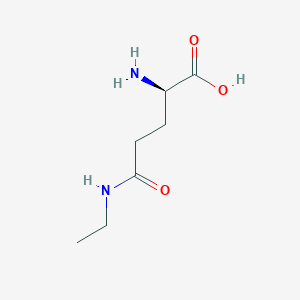

IUPAC Name |

(2R)-2-amino-5-(ethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433375 |

Source

|

| Record name | D-THEANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5822-62-8 |

Source

|

| Record name | D-THEANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of D-Theanine from L-Glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theanine, a non-proteinogenic amino acid naturally found predominantly as the L-enantiomer in tea leaves, has garnered significant interest for its potential therapeutic applications. While L-theanine is widely studied, the synthesis and biological activity of its D-enantiomer are emerging areas of research. This technical guide provides a comprehensive overview of the synthetic routes to produce D-theanine, with a primary focus on pathways originating from L-glutamic acid. Both chemical and enzymatic methodologies are explored in detail, including reaction mechanisms, experimental protocols, and quantitative data on yields and enantiomeric purity. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of this compound.

Introduction

Theanine, or γ-glutamylethylamide, is an analog of the proteinogenic amino acids L-glutamic acid and L-glutamine.[1] The naturally occurring form is L-theanine, which is known for its umami flavor and various physiological effects, including promoting relaxation and improving cognitive function.[2][3] While L-theanine is the predominant enantiomer in nature, synthetic methods often produce a racemic mixture of D- and L-theanine.[4][5] The biological activities of this compound are not as well-characterized as those of its L-counterpart, and it is believed that the two enantiomers may have different metabolic fates and physiological effects.[4][6] Therefore, the ability to synthesize enantiomerically pure this compound is crucial for investigating its unique biological properties and potential therapeutic applications.

This guide focuses on the synthesis of this compound starting from the readily available and inexpensive chiral precursor, L-glutamic acid. We will delve into both chemical and chemoenzymatic strategies, providing detailed protocols and comparative data to aid in the selection and optimization of synthetic routes.

Chemical Synthesis of Theanine from L-Glutamic Acid

Chemical synthesis provides a direct route to theanine, although controlling stereochemistry to obtain pure this compound from L-glutamic acid can be challenging and often involves racemization or the use of chiral auxiliaries. A common chemical approach involves the conversion of L-glutamic acid to L-pyroglutamic acid, followed by ring-opening with ethylamine. However, this method typically yields L-theanine or a racemic mixture if harsh conditions are used.[7] A more controlled chemical synthesis is necessary for obtaining the D-enantiomer.

One patented method for synthesizing theanine involves the protection of L-glutamic acid's functional groups, followed by reaction with ethylamine.[8][9]

General Chemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of theanine from L-glutamic acid, which can be adapted for the synthesis of the D-enantiomer through a racemization step.

Caption: Generalized workflow for chemical synthesis of theanine.

Experimental Protocol: Chemical Synthesis via Copper Chelation and Esterification

This protocol is adapted from a patented method for L-theanine synthesis, which can be modified for this compound production through subsequent separation or by starting with D-glutamic acid.[9][10]

Materials:

-

L-glutamic acid

-

Copper salt (e.g., copper acetate)

-

Methanol

-

Ethylamine aqueous solution

-

Decoppering reagent (e.g., EDTA)

-

Ethanol

Procedure:

-

Chelation: React L-glutamic acid with a copper salt in an aqueous solution to form a copper chelate. This protects the amino and α-carboxyl groups.

-

Esterification: Carry out an esterification reaction on the copper chelate with methanol to form the methyl ester at the γ-carboxyl group.

-

Amidation: React the resulting compound with an ethylamine aqueous solution. The ethylamine will react with the activated γ-ester to form the amide bond.

-

Decoppering and Purification: Add a decoppering reagent to remove the copper ions. The crude L-theanine is then obtained by removing the solvent.

-

Recrystallization: The crude product can be further purified by recrystallization from ethanol.

To obtain this compound, one could start with D-glutamic acid or subject the final L-theanine product to a racemization process followed by chiral separation.[4]

Enzymatic Synthesis of Theanine

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, often providing high yields of the desired enantiomer under mild reaction conditions. Several enzymes have been identified and utilized for the synthesis of L-theanine from L-glutamic acid or its derivatives. While these methods are typically optimized for L-theanine production, they can be adapted for this compound synthesis by using D-glutamic acid as a substrate or by employing enzymes with altered stereospecificity.

The key enzymes involved in the glutamate-mediated pathway for theanine synthesis are glutamine synthetase (GS), γ-glutamylmethylamide synthetase (GMAS), and γ-glutamylcysteine synthetase (γ-GCS).[11][12] These enzymes catalyze the ATP-dependent reaction between glutamate and ethylamine.

Enzymatic Synthesis Pathways

The following diagram illustrates the primary enzymatic pathways for the synthesis of theanine from glutamic acid.

Caption: Key enzymatic pathways for theanine synthesis.

Experimental Protocol: Enzymatic Synthesis using γ-Glutamylcysteine Synthetase (γ-GCS)

This protocol is based on a study that achieved a high conversion rate of glutamate to theanine using a mutant γ-GCS.[12]

Materials:

-

L-glutamic acid

-

Ethylamine

-

ATP

-

Recombinant E. coli cells overexpressing γ-GCS (wild-type or mutant)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl₂)

Procedure:

-

Enzyme Preparation: Cultivate the recombinant E. coli cells and induce the expression of the γ-GCS enzyme. Harvest the cells and prepare a whole-cell catalyst or a cell-free extract.

-

Reaction Setup: In a reaction vessel, combine L-glutamic acid, ethylamine, ATP, and MgCl₂ in a suitable buffer.

-

Enzymatic Reaction: Add the prepared enzyme (whole cells or cell-free extract) to the reaction mixture. Incubate the reaction at an optimal temperature (e.g., 37-40°C) with gentle agitation for a specified period (e.g., several hours).

-

Reaction Monitoring and Termination: Monitor the progress of the reaction by analyzing samples using techniques like HPLC. Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.

-

Purification: Separate the theanine from the reaction mixture using methods such as ion-exchange chromatography or preparative HPLC.[13]

To synthesize this compound, this protocol would need to be adapted, likely by starting with D-glutamic acid and potentially using an engineered enzyme with specificity for the D-enantiomer.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic methods for theanine. It is important to note that most of the available literature focuses on L-theanine synthesis.

Table 1: Comparison of Chemical Synthesis Methods for Theanine

| Method | Starting Material | Key Reagents | Yield | Purity | Reference |

| Ring-opening of pyroglutamic acid | L-pyrrolidone carboxylic acid | Ethylamine | 37.4% | Not specified | [7] |

| Copper chelation | L-glutamic acid | Copper salt, Methanol, Ethylamine | >20% | 98% | [9] |

Table 2: Comparison of Enzymatic Synthesis Methods for L-Theanine

| Enzyme | Substrates | Conversion Rate/Yield | Product Concentration | Reference |

| Glutamine Synthetase (GS) | L-Glutamate, Ethylamine, ATP | 44% | 15.3 g/L | [12] |

| γ-Glutamylcysteine Synthetase (γ-GCS) mutant | L-Glutamate, Ethylamine, ATP | 87% | 30.4 g/L | [12] |

| γ-Glutamylmethylamide Synthetase (GMAS) | L-Glutamate, Ethylamine, ATP | 100% | 110 g/L | [12] |

| γ-Glutamyltranspeptidase (GGT) | L-Glutamine, Ethylamine | 85-87% | 35.2 g (in 3 cycles of 1 L) | [14] |

| L-Glutaminase (GLS) | L-Glutamine, Ethylamine | 66.1% | 85.358 g/L | [11] |

Purification and Analysis

Regardless of the synthetic route, the purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. Common purification techniques include:

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge. Cation exchange chromatography is often used for theanine purification.[13]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-resolution separation and purification. Chiral HPLC methods are essential for separating D- and L-theanine enantiomers.[15]

The purity and enantiomeric excess of the synthesized this compound should be confirmed using analytical techniques such as:

-

HPLC with chiral derivatization or a chiral column: To determine the ratio of D- and L-enantiomers.[15]

-

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthesis of this compound from L-glutamic acid presents both opportunities and challenges. Chemical synthesis offers a direct but often non-stereospecific route, requiring careful control of reaction conditions and subsequent chiral separation. In contrast, enzymatic methods provide a highly stereospecific and efficient means to produce theanine, although the development of enzymes with high activity and specificity for D-glutamic acid is an area that warrants further investigation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this compound's biological and therapeutic potential. The continued development of novel synthetic and purification methodologies will be crucial for advancing our understanding of this intriguing molecule.

References

- 1. Theanine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN104140377A - Preparation method of racemic theanine - Google Patents [patents.google.com]

- 5. Scientist says most L-theanine products impure [nutraingredients.com]

- 6. This compound | 5822-62-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102295574A - Method for synthesizing theanine - Google Patents [patents.google.com]

- 9. CN110903211B - Preparation method of L-theanine - Google Patents [patents.google.com]

- 10. CN110903211A - Preparation method of L-theanine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. The Synthesis Pathway of L-Theanine in Microorganisms | Encyclopedia MDPI [encyclopedia.pub]

- 13. WO2008138706A1 - Process for purifying theanine - Google Patents [patents.google.com]

- 14. L-theanine synthesis using γ-glutamyl transpeptidase from Bacillus licheniformis ER-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Separation and quantification of theanine enantiomers using high performance liquid chromatography coupled with chiral derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomerism of Theanine: A Technical Guide to Its Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant attention for its potential health benefits, including its neuroprotective, cardioprotective, and mood-enhancing properties.[1][2] Theanine exists as two stereoisomers, L-theanine and D-theanine, which exhibit marked differences in their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoisomerism of theanine, detailing its impact on biological significance, supported by quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Stereochemistry and Physicochemical Properties

Theanine, or γ-glutamylethylamide, possesses a chiral center at the alpha-carbon of the glutamic acid residue. This gives rise to two enantiomers: L-theanine (S-theanine) and this compound (R-theanine). L-theanine is the naturally occurring form found in tea, while this compound is typically found in synthetic preparations, often as a result of racemization during chemical synthesis.[3][4]

Comparative Pharmacokinetics of L-Theanine and this compound

The stereochemistry of theanine profoundly influences its absorption, distribution, metabolism, and excretion (ADME). Studies in rats have demonstrated that L-theanine is preferentially absorbed and utilized by the body compared to its D-enantiomer.[1][5]

Data Presentation: Pharmacokinetic Parameters of Theanine Enantiomers in Rats

The following table summarizes the key pharmacokinetic parameters for L-theanine and this compound following oral and intraperitoneal administration in rats.

| Parameter | L-Theanine (oral) | This compound (oral) | L-Theanine (i.p.) | This compound (i.p.) | Reference |

| Dose | 0.5 g/kg | 0.5 g/kg | Not Specified | Not Specified | [1][5] |

| Cmax (µg/mL) | Significantly higher | Significantly lower | Similar | Similar | [1][5] |

| Tmax (h) | ~1 | ~1 | Not Specified | Not Specified | [6] |

| Gut Absorption | High | Low | Bypassed | Bypassed | [1] |

| Metabolism | Preferentially reabsorbed and metabolized by the kidney | Minimally metabolized, preferentially excreted | Not Specified | Not Specified | [1] |

| Urinary Excretion | Lower | Higher | Not Specified | Not Specified | [1] |

Note: Specific numerical values for Cmax and AUC were not consistently reported across all studies in a directly comparable format, hence the qualitative comparison.

These pharmacokinetic differences are critical for the efficacy of theanine-containing products, as supplements with a high proportion of this compound may have significantly lower bioavailability of the active L-isomer.[1]

Biological Significance of Theanine Stereoisomers

The biological effects of theanine are primarily attributed to the L-enantiomer. This compound is considered to be less biologically active, and its specific effects are not well-characterized.[7][8]

Neurobiological Effects

L-theanine is known to cross the blood-brain barrier and exert various neuropharmacological effects.[9] It structurally resembles glutamate, the primary excitatory neurotransmitter, and can interact with glutamate receptors.[10][11]

Data Presentation: Comparative Receptor Binding Affinities

| Receptor | L-Theanine | This compound | Glutamate | Reference |

| AMPA Receptor | Micromolar affinity (weak antagonist) | Not well-characterized | High affinity | [10] |

| Kainate Receptor | Binding Affinity: -4.9 kcal/mol | Not well-characterized | Binding Affinity: -5.0 kcal/mol | [12] |

| NMDA Receptor | Micromolar affinity (co-agonist at glycine site) | Retained co-agonist properties | High affinity | [10] |

L-theanine's interaction with glutamate receptors is complex, sometimes acting as an antagonist and other times as a partial co-agonist, contributing to its neuroprotective and cognitive-enhancing effects.[10][11] this compound has been shown to retain co-agonist properties at the NMDA receptor, though its overall impact on neurotransmission is less understood.

L-theanine also modulates the levels of several key neurotransmitters, including GABA, dopamine, and serotonin, which are involved in mood regulation, relaxation, and cognitive function.[13][14][15]

Metabolic Regulation

L-theanine has been shown to influence glucose, lipid, and protein metabolism through the modulation of key signaling pathways.

Key Signaling Pathways Modulated by L-Theanine

L-theanine exerts its biological effects by influencing several intracellular signaling cascades. The following sections detail the key pathways and provide visual representations of the molecular interactions.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. L-theanine has been shown to activate AMPK, leading to beneficial effects on metabolism.[7][16]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. L-theanine has been shown to activate the mTOR signaling pathway.[9][17][18]

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (p38 MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. L-theanine has been shown to modulate the p38 MAPK pathway, contributing to its anti-inflammatory and cytoprotective effects.[12][19][20][21][22]

Experimental Protocols

This section provides an overview of the methodologies used to study the stereoisomerism of theanine.

Synthesis of Theanine Enantiomers

The chemical synthesis of theanine often results in a racemic mixture of L- and this compound.[10][18][23][24][25] A general method for synthesizing theanine involves the following steps:

-

Esterification of Glutamic Acid: L-glutamic acid is suspended in an alcohol (e.g., C1-6 alcohol) and undergoes a catalytic reaction under acidic conditions to produce glutamic acid-5-ester.[18]

-

Amination: The glutamic acid-5-ester is then reacted with ethylamine in an alcohol solvent to form theanine.[18]

-

Purification: The crude theanine is purified through recrystallization to obtain the final product.[18]

To obtain enantiomerically pure L- or this compound, chiral starting materials (L- or D-glutamic acid) are used, and the reaction conditions are carefully controlled to prevent racemization.

Enantiomeric Separation and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying L- and this compound.[16]

Experimental Workflow: HPLC Separation of Theanine Enantiomers

Detailed Methodological Parameters:

-

Column: A chiral stationary phase is essential for the direct separation of enantiomers. Teicoplanin-based columns (e.g., Chirobiotic T) are commonly used.[5] Alternatively, derivatization with a chiral reagent like 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) allows for separation on a standard reversed-phase column.

-

Mobile Phase: The composition of the mobile phase depends on the column and detection method. For ligand-exchange chromatography, a mobile phase containing L-proline and copper sulfate can be used.[19] For reversed-phase chromatography, mixtures of water, methanol, or acetonitrile with acid modifiers are common.

-

Detection: Mass spectrometry (MS) provides high sensitivity and selectivity for the detection of theanine enantiomers.[5] UV and fluorescence detectors can also be used, often after derivatization.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are crucial for understanding the ADME of theanine enantiomers. A typical study in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1]

-

Dosing: L-theanine, this compound, or a racemic mixture is administered orally (p.o.) or intraperitoneally (i.p.).[1]

-

Sample Collection: Blood and urine samples are collected at various time points after administration.[1]

-

Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples may require extraction and cleanup before analysis.

-

Analysis: The concentration of each theanine enantiomer in the samples is determined using a validated analytical method, typically LC-MS.[1]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the concentration-time data.

Conclusion

The stereoisomerism of theanine is a critical factor influencing its biological activity and pharmacokinetic profile. L-theanine, the naturally occurring enantiomer, is more readily absorbed and is responsible for the majority of the observed health benefits. In contrast, this compound exhibits poor absorption and its biological role remains largely undefined. The distinct differences in their ADME profiles underscore the importance of using enantiomerically pure L-theanine in research and product development. A thorough understanding of the signaling pathways modulated by L-theanine, including the AMPK, mTOR, and p38 MAPK pathways, provides a molecular basis for its diverse physiological effects. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary data and methodologies to advance the study and application of this promising phytochemical.

References

- 1. Pharmacokinetics of theanine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical Activities of Theanine: A Phytochemical Nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. Analysis of derivatized and underivatized theanine enantiomers by high-performance liquid chromatography/atmospheric pressure ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. lcell.life [lcell.life]

- 9. Synthesis and Characterization of Highly Pure Theanine [tea-science.com]

- 10. benchchem.com [benchchem.com]

- 11. L-Theanine alleviates heat stress-induced impairment of immune function by regulating the p38 MAPK signalling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Separation and quantification of theanine enantiomers using high performance liquid chromatography coupled with chiral derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN102295574A - Method for synthesizing theanine - Google Patents [patents.google.com]

- 15. Separation and Quantitation of Theanine Enantiomers on Ligand Exchange Chromatography with Chiral Mobile Phase [tea-science.com]

- 16. L-Theanine mediates the p38MAPK signaling pathway to alleviate heat-induced oxidative stress and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. L-theanine attenuates porcine intestinal tight junction damage induced by LPS via p38 MAPK/NLRP3 signaling in IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis method of L-Theanine Lyphar Provide Competitive Price [biolyphar.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. cris.unibo.it [cris.unibo.it]

- 25. L-Theanine | C7H14N2O3 | CID 439378 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence of D-Theanine in Camellia sinensis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of the D-enantiomer of theanine in Camellia sinensis. While L-theanine is the predominantly biosynthesized and most abundant enantiomer, contributing to the characteristic umami taste and physiological effects of tea, the presence of D-theanine is primarily a consequence of post-harvest processing. This document details the biosynthesis of L-theanine, the mechanisms of racemization leading to this compound formation, and quantitative data on the enantiomeric distribution in various tea types. Furthermore, it offers detailed experimental protocols for the chiral separation and quantification of theanine enantiomers, alongside visual representations of key pathways and workflows to support research and development in this area.

Introduction

Theanine, a non-proteinogenic amino acid analogue of glutamate, is a key bioactive compound in the tea plant, Camellia sinensis. It is widely recognized for its calming and focus-enhancing properties. Theanine exists as two stereoisomers: L-theanine and this compound. The biological activities and sensory properties of theanine are stereospecific, with L-theanine being the more biologically active and desired form. Understanding the natural occurrence and factors influencing the presence of this compound is critical for quality control in the tea industry and for the development of theanine-based pharmaceuticals and nutraceuticals. This guide synthesizes current scientific knowledge on the origins, quantification, and analytical methodologies related to this compound in Camellia sinensis.

Biosynthesis of L-Theanine in Camellia sinensis

L-theanine is naturally synthesized in the roots of the tea plant and subsequently transported to the leaves. The biosynthetic pathway primarily involves two key enzymes: alanine decarboxylase and theanine synthetase (a member of the glutamine synthetase family).

The process begins with the decarboxylation of L-alanine to ethylamine. Ethylamine then reacts with L-glutamic acid in an ATP-dependent reaction catalyzed by theanine synthetase to form L-theanine. It is crucial to note that this enzymatic pathway is stereospecific, exclusively producing the L-enantiomer. Therefore, fresh, unprocessed tea leaves contain almost exclusively L-theanine.

Formation of this compound through Racemization

The presence of this compound in processed tea is attributed to the racemization of L-theanine during various stages of manufacturing. Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of tea processing, this conversion is typically incomplete, resulting in a higher proportion of L-theanine.

Several factors during tea processing can induce racemization:

-

Withering: The initial drying process of tea leaves after harvesting. The enzymatic and chemical changes during this stage can initiate the conversion of L-theanine to this compound.

-

Fermentation (Oxidation): This step, crucial for oolong and black teas, involves enzymatic oxidation of various compounds in the tea leaves. The conditions of fermentation, including temperature and duration, can promote racemization.

-

High Temperatures: Roasting and drying at elevated temperatures can provide the energy required for the racemization of L-theanine.

-

Alkaline Conditions: Processing involving alkaline treatments, as seen in the production of some instant teas, can significantly accelerate the rate of racemization.

Quantitative Data on this compound and L-Theanine Content

The ratio of this compound to L-theanine varies significantly depending on the type of tea and the processing methods employed. Fresh tea leaves contain negligible amounts of this compound. As processing becomes more intensive, the proportion of this compound tends to increase.

| Tea Type | Processing Level | Typical L-Theanine Content (mg/g dry weight) | This compound to Total Theanine Ratio (%) | Citation(s) |

| Fresh Tea Leaves | Unprocessed | 10 - 20 | Not detectable | [1] |

| White Tea | Minimally processed (withering, drying) | 6.26 | Low, but can be present due to withering | [2][3] |

| Green Tea | Minimally processed (steaming/pan-firing, rolling, drying) | 6.56 | Generally low | [2][3] |

| Oolong Tea | Partially fermented | 6.09 | Moderate | [2][3] |

| Black Tea | Fully fermented | 5.13 | Higher than green and white teas | [2][3] |

| Instant Black Tea | Highly processed, often with alkaline treatment | Variable | 5.56 - 51.80 | [1] |

Note: Theanine content can vary widely based on tea cultivar, growing conditions, and harvesting season.

Experimental Protocols for Enantiomeric Analysis

The accurate quantification of D- and L-theanine requires chiral separation techniques, most commonly High-Performance Liquid Chromatography (HPLC). Two primary approaches are used: direct separation on a chiral stationary phase and indirect separation after derivatization with a chiral reagent.

Theanine Extraction from Camellia sinensis

-

Sample Preparation: Grind dry tea leaves to a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Weigh 1.0 g of the powdered tea sample into a centrifuge tube.

-

Add 20 mL of deionized water.

-

Incubate in a water bath at 80°C for 30 minutes with occasional vortexing.

-

Centrifuge the mixture at 5000 x g for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Method 1: Direct Chiral HPLC Separation

This method utilizes a chiral stationary phase (CSP) to directly separate the theanine enantiomers. Teicoplanin-based columns are commonly used for this purpose.

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: Chirobiotic T (teicoplanin) column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and a buffer, for example, 80:20 (v/v) methanol: 0.1% formic acid in water. The exact ratio may need optimization.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode, monitoring for the m/z of theanine.

-

Injection Volume: 10 µL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the filtered tea extract.

-

Run the chromatogram and identify the peaks for D- and L-theanine based on the retention times of pure standards.

-

Quantify the enantiomers using a calibration curve prepared with D- and L-theanine standards.

Method 2: Indirect Chiral HPLC Separation via Derivatization with Marfey's Reagent

This method involves reacting the theanine enantiomers with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.

-

Derivatization Procedure:

-

To 100 µL of the tea extract in a microcentrifuge tube, add 50 µL of 1 M sodium bicarbonate solution.

-

Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

-

After incubation, cool the mixture to room temperature.

-

Neutralize the reaction by adding 50 µL of 2 M HCl.

-

Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the diastereomers. A typical gradient might be from 10% to 50% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 340 nm.

-

Injection Volume: 20 µL.

Conclusion

The presence of this compound in Camellia sinensis products is not a result of natural biosynthesis but rather an artifact of post-harvest processing. The degree of processing, particularly steps involving heat and fermentation, directly correlates with the extent of racemization of the naturally occurring L-theanine. For applications where the stereochemical purity of theanine is critical, such as in pharmaceuticals and high-quality nutraceuticals, minimally processed teas like green and white teas are preferred sources. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of both D- and L-theanine, enabling stringent quality control and facilitating further research into the stereospecific effects of this important bioactive compound.

References

An In-depth Technical Guide to the Racemization of L-theanine to D-theanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-theanine, a non-proteinogenic amino acid predominantly found in tea (Camellia sinensis), is of significant interest in the pharmaceutical and nutraceutical industries for its calming and cognitive-enhancing properties. As with most biologically active molecules, the stereochemistry of theanine is critical to its function. The naturally occurring enantiomer, L-theanine, is responsible for its characteristic effects. However, chemical synthesis of theanine often results in a racemic mixture of L- and D-theanine, and various processing conditions can induce the racemization of the natural L-enantiomer.[1][2] This technical guide provides a comprehensive overview of the racemization process of L-theanine to this compound, including the underlying mechanisms, experimental protocols for inducing and analyzing racemization, and a discussion of the differential biological effects of the two enantiomers. This document is intended to serve as a resource for researchers and professionals involved in the development and quality control of theanine-based products.

Mechanism of Racemization

The racemization of amino acids, including theanine, involves the removal and subsequent re-addition of the alpha-proton, leading to a loss of the original stereochemical configuration. This process is catalyzed by both acidic and alkaline conditions, often accelerated by heat.

Under acidic conditions , the racemization of L-theanine can be facilitated by the presence of an aldehyde catalyst, such as salicylaldehyde. The proposed mechanism involves the formation of a protonated Schiff base between the amino group of theanine and the aldehyde. The electron-withdrawing nature of the protonated imine group increases the acidity of the alpha-proton, allowing for its abstraction by a weak base (e.g., the acetate ion in an acetic acid medium). The resulting planar carbanion intermediate can then be protonated from either side with equal probability, leading to a racemic mixture of L- and this compound.

Under alkaline conditions , the alpha-proton of an amino acid becomes more labile and can be directly abstracted by a hydroxide ion. This also leads to the formation of a planar carbanion intermediate, which upon reprotonation, yields a racemic mixture. This pathway is particularly relevant in food processing, where alkaline treatments can be employed.[3]

Quantitative Data on Theanine Racemization

It is important to distinguish racemization from degradation. Under strongly acidic conditions (pH 2-3) and elevated temperatures, the primary reaction is the hydrolysis of the amide bond of L-theanine to form L-glutamic acid and ethylamine, not racemization.[4][5]

The following tables summarize the available quantitative data on the racemization and degradation of L-theanine.

Table 1: Conditions for Complete Racemization of L-Theanine

| Parameter | Value | Reference |

| Solvent | Acetic Acid | Chinese Patent CN104140377A |

| Catalyst | Salicylaldehyde | Chinese Patent CN104140377A |

| Temperature | 85-90°C | Chinese Patent CN104140377A |

| Time for Complete Racemization | 40 minutes | Chinese Patent CN104140377A |

Table 2: Racemization of L-Theanine in Food Processing

| Food Product | Processing Condition | This compound Content (% of total theanine) | Reference |

| Instant Black Tea | Alkaline Treatment | 5.56 – 51.80% | [3] |

| Processed Tea | Withering Process | Detectable levels, increases with processing | [3] |

Table 3: L-Theanine Degradation (Hydrolysis) under Acidic Conditions

| pH | Temperature (°C) | Time (hours) | Degradation (%) | Reference |

| 2 | 25 | 24 | ~5% | [4][6] |

| 3.2 | 40 | 8 weeks | Significant degradation observed | [5] |

| 2.4 | 40 | 8 weeks | Significant degradation observed | [5] |

Experimental Protocols

This section provides detailed methodologies for the racemization of L-theanine and the subsequent analysis of its enantiomeric composition.

Protocol for Racemization of L-Theanine (Acid-Catalyzed)

This protocol is adapted from Chinese Patent CN104140377A.

Materials:

-

L-theanine

-

Glacial acetic acid

-

Salicylaldehyde

-

Ethanol

-

Heating mantle with magnetic stirrer

-

Round bottom flask

-

Condenser

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 10 g of L-theanine in 200 ml of glacial acetic acid in a round bottom flask.

-

Add 0.2 ml of salicylaldehyde to the solution.

-

Heat the mixture to 85-90°C with continuous stirring.

-

Monitor the reaction progress by taking small aliquots (e.g., every 10 minutes) and measuring the optical rotation. Complete racemization is indicated by an optical rotation of zero. The reaction is expected to be complete within 40 minutes.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetic acid using a rotary evaporator.

-

Wash the resulting solid with ethanol and collect the racemic theanine by vacuum filtration.

-

Dry the product under vacuum.

Analytical Protocols for Enantiomeric Separation

This method allows for the direct separation of underivatized theanine enantiomers.[7][8]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Astec CHIROBIOTIC® T column (or equivalent teicoplanin-based chiral stationary phase)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other mobile phase modifiers)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the theanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.

-

Mobile Phase: A simple mobile phase of water:methanol:formic acid can be used. The exact ratio should be optimized for the specific column and system, but a starting point could be 80:20:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis: Inject the prepared sample and identify the peaks corresponding to D- and L-theanine based on the retention times of pure standards. Quantify the amount of each enantiomer by integrating the peak areas.

This method involves creating diastereomers of the theanine enantiomers, which can then be separated on a standard reverse-phase HPLC column.[2]

Materials and Equipment:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Standard C18 reverse-phase HPLC column

-

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)

-

Acetone

-

Sodium bicarbonate solution (1 M)

-

Hydrochloric acid (2 M)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water bath or heating block

Procedure:

-

Derivatization: a. Dissolve a known amount of the theanine sample in 100 µL of water. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone. c. Add 40 µL of 1 M sodium bicarbonate solution. d. Vortex the mixture and incubate at 40°C for 1 hour in a water bath. e. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid. f. Evaporate the acetone under a stream of nitrogen. g. Dilute the sample to a final volume with the mobile phase.

-

Chromatographic Conditions:

-

Column: Standard C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% B to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

-

Analysis: Inject the derivatized sample. The diastereomeric derivatives of L- and this compound will have different retention times. Quantify each enantiomer by comparing the peak areas to those of derivatized standards.

Visualizations of Workflows and Pathways

Experimental Workflow for Theanine Racemization and Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. [Separation and quantification of theanine enantiomers using high performance liquid chromatography coupled with chiral derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

D-Theanine: An Initial Toxicity Screening and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of the D-enantiomer of theanine (D-theanine). While the L-enantiomer of theanine is well-studied and generally recognized as safe (GRAS), data on this compound is sparse. This document synthesizes the available preclinical data, focusing on comparative pharmacokinetics with L-theanine as an indirect measure of its biological impact. The findings suggest that the primary concern with this compound is not direct toxicity but its inhibitory effect on the absorption of the more biologically active L-theanine. This guide presents key data in structured tables, details relevant experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows to support further research and development.

Introduction

Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), exists in two chiral forms: L-theanine and this compound. The L-enantiomer is the more common and biologically active form, known for its calming and neuroprotective effects. Consequently, the vast majority of toxicological research has focused on L-theanine, establishing a high safety profile. However, the presence of this compound in synthetic theanine preparations necessitates a thorough understanding of its safety and biological activity. This document addresses the current state of knowledge regarding the initial toxicity screening of this compound.

Comparative Pharmacokinetics of D- and L-Theanine

Direct toxicity studies on this compound are notably absent in the current scientific literature. However, pharmacokinetic studies in rat models provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in comparison to its L-enantiomer. These studies reveal significant differences in the bioavailability of the two enantiomers.

A key study demonstrated that after oral administration, the gut absorption of this compound is substantially lower than that of L-theanine.[1] When administered intraperitoneally, bypassing the initial gut absorption, the plasma concentrations of the two enantiomers were similar, indicating a competitive effect at the intestinal absorption level.[1] Furthermore, the presence of one enantiomer was found to decrease the plasma concentration of the other, suggesting competition for urinary reabsorption.[1]

Data Summary

The following table summarizes the key pharmacokinetic parameters for D- and L-theanine from a comparative study in rats.

| Parameter | This compound | L-Theanine | Key Observation | Reference |

| Oral Bioavailability | Significantly lower | Higher | Competitive intestinal absorption is suggested. | [1] |

| Plasma Concentration (after i.p. administration) | Similar to L-theanine | Similar to this compound | Indicates that once in circulation, initial distribution is comparable. | [1] |

| Urinary Excretion | Preferentially excreted with minimal metabolism | Preferentially reabsorbed and metabolized by the kidney | Suggests different renal handling of the enantiomers. | [1] |

| Effect on Co-administered Enantiomer | Decreases plasma concentration of L-theanine | Decreases plasma concentration of this compound | Indicates competitive inhibition for absorption and/or reabsorption. | [1] |

Genotoxicity and Mutagenicity

While no studies have specifically investigated the genotoxicity of pure this compound, studies on "compound theanine preparation" (which may contain both enantiomers) have shown no evidence of mutagenic or genotoxic effects. These preparations tested negative in the Ames test, mouse bone marrow micronucleus test, and mouse teratospermia test.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial toxicity screening of this compound, based on the available pharmacokinetic literature.

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine and compare the pharmacokinetic profiles of this compound and L-theanine following oral and intraperitoneal administration.

-

Animal Model: Male Sprague-Dawley rats.

-

Test Articles: this compound, L-theanine, and a racemic mixture of D,L-theanine.

-

Administration:

-

Oral (p.o.) gavage.

-

Intraperitoneal (i.p.) injection.

-

-

Dosing: Solutions of the test articles are prepared in a suitable vehicle (e.g., saline).

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes). Plasma is separated by centrifugation.

-

Urine Collection: Rats are housed in metabolic cages for the collection of urine over a specified period (e.g., 24 hours).

-

Sample Analysis: Plasma and urine samples are analyzed for concentrations of D- and L-theanine using a validated analytical method, such as Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2). Urinary excretion data is used to determine the extent of renal clearance.

Visualizations

Experimental Workflow for Comparative Pharmacokinetics```dot

Caption: Competitive interaction of D- and L-theanine at intestinal and renal transporters.

Discussion and Future Directions

The current body of evidence does not suggest that this compound poses a direct toxicological risk. The primary concern is its potential to interfere with the absorption and, consequently, the efficacy of L-theanine. This is a critical consideration for the manufacturing and quality control of theanine supplements, where the presence of the D-enantiomer could diminish the desired biological effects of the L-form.

Future research should aim to fill the existing data gaps. Specifically, dedicated in vivo toxicity studies, including acute, subchronic, and chronic toxicity assessments of pure this compound, are warranted to establish a definitive safety profile. Furthermore, genotoxicity and mutagenicity studies specifically on the D-enantiomer would provide a more complete picture of its safety.

Conclusion

The initial toxicity screening of this compound, based on the available pharmacokinetic data, indicates that it is poorly absorbed and rapidly excreted compared to its L-enantiomer. The main "adverse" effect identified is its ability to competitively inhibit the absorption of L-theanine. While this does not point to direct cellular toxicity, it has significant implications for the quality and efficacy of theanine-containing products. Further dedicated toxicological studies are necessary to fully characterize the safety profile of this compound. This guide provides a foundational resource for researchers and professionals in the field to inform future studies and product development strategies.

References

D-Theanine's Role as a Partial Co-agonist at NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of D-theanine's interaction with N-methyl-D-aspartate (NMDA) receptors, focusing on its role as a partial co-agonist at the glycine binding site. The document synthesizes key findings on its pharmacological activity, presents quantitative data from seminal studies, details experimental methodologies, and illustrates the underlying molecular pathways.

Executive Summary

Mechanism of Action: Partial Co-agonism at the NMDA Receptor Glycine Site

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel. Its activation necessitates the binding of the principal agonist, glutamate, to its GluN2 subunits and a co-agonist, typically glycine or D-serine, to its GluN1 subunits. This compound exerts its effects by binding to this co-agonist site.

As a partial co-agonist, this compound's binding to the GluN1 subunit promotes a conformational change that facilitates, but does not maximally induce, the opening of the ion channel upon glutamate binding. This results in a modulatory effect, potentiating NMDA receptor function in the presence of glutamate but to a lesser extent than full agonists like glycine or D-serine. This partial agonism is a critical feature, as it may offer a therapeutic window for normalizing NMDA receptor activity without inducing the excitotoxicity associated with excessive activation.

The stereochemical configuration is paramount to this activity, with this compound demonstrating a significantly enhanced biological efficacy over L-theanine[1][2][3]. This underscores the specific molecular interactions between the D-enantiomer and the glycine binding pocket.

Signaling Pathway

The binding of this compound as a co-agonist, in conjunction with glutamate, leads to the opening of the NMDA receptor's ion channel. This allows for the influx of extracellular calcium ions (Ca²⁺) into the neuron. This influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream signaling events. These events can include the activation of various kinases and transcription factors, ultimately influencing synaptic strength and neuronal function. The modulation of these pathways by this compound is central to its neuroactive properties.

Figure 1: this compound's role in NMDA receptor activation.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound and its analogs on NMDA receptor activity, primarily through measuring changes in intracellular calcium ([Ca²⁺]i).

Table 1: Potentiation of NMDA-Mediated Responses by Theanine Isomers and Related Compounds

| Compound (at 10 µM) | Effect on NMDA-Mediated [Ca²⁺]i Increase | Statistical Significance | Reference |

| L-Theanine | Potentiates response | - | [1] |

| This compound | Significantly enhances response compared to L-theanine | p < 0.001 | [4] |

| L-γ-N-propyl-Gln | Significantly enhances response compared to L-theanine | p < 0.001 | [4] |

| D-γ-N-propyl-Gln | Significantly enhances response compared to L-theanine | p < 0.001 | [4] |

Table 2: Concentration-Dependent Potentiation of NMDA-Mediated Ca²⁺ Influx by L-Theanine

| L-Theanine Concentration | Effect on NMDA (10 µM)-Mediated Ca²⁺ Influx | Notes | Reference |

| 1 µM - 1 mM | Concentration-dependent potentiation | Maximal effect observed at 100 µM | [5] |

| 10 µM - 1 mM | No effect on [Ca²⁺]i in the absence of NMDA | Demonstrates co-agonist activity | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized the interaction of this compound with NMDA receptors.

Primary Hippocampal Neuron Culture and Calcium Imaging

This protocol is fundamental for assessing the functional effects of this compound on neuronal NMDA receptors.

Figure 2: Workflow for calcium imaging experiments.

Methodology:

-

Cell Preparation: Primary hippocampal neurons are cultured from embryonic rodents and maintained in vitro for a period (e.g., 16 days in vitro - DIV) to allow for maturation and synapse formation[4].

-

Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the ratiometric measurement of intracellular calcium concentrations.

-

Perfusion and Compound Application: The cells are then perfused with an extracellular solution. Test compounds, including this compound, NMDA, and specific NMDA receptor antagonists (e.g., MK-801, 7-chlorokynurenic acid), are applied at controlled concentrations[1][4].

-

Data Acquisition: Changes in intracellular calcium are monitored using fluorescence microscopy. The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: The peak amplitudes of the calcium responses are measured and compared across different experimental conditions to determine the effect of the test compounds[5].

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the study of specific NMDA receptor subunit combinations in a controlled environment.

Methodology:

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with complementary RNAs (cRNAs) encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B)[1][2]. This leads to the expression of functional NMDA receptors on the oocyte membrane.

-

Electrophysiological Recording: After an incubation period to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Compound Application and Current Measurement: The oocytes are perfused with a solution containing the agonist (glutamate) and co-agonist (this compound or glycine). The resulting ion flow through the NMDA receptor channels is measured as an electrical current[1].

-

Data Analysis: The amplitude of the current is measured to quantify the activity of the NMDA receptors in response to the different compounds. This allows for the characterization of this compound's efficacy at specific receptor subunit compositions[2].

Enantioselective Efficacy: this compound vs. L-Theanine

A pivotal finding in the study of theanine's interaction with NMDA receptors is the marked difference in efficacy between its D- and L-enantiomers. Studies have consistently shown that the stereochemical change from L-theanine to this compound significantly enhances the biological efficacy at the NMDA receptor[1][2]. This suggests a specific and stereoselective fit of this compound into the glycine binding site of the GluN1 subunit, leading to a more effective conformational change for channel gating. This enantioselectivity is a critical consideration for any potential therapeutic development targeting the NMDA receptor with theanine-based compounds.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a partial co-agonist at the glycine site of the NMDA receptor. Its activity is characterized by a significant potentiation of glutamate-induced NMDA receptor activation, with a notably greater efficacy than its L-enantiomer. The methodologies of intracellular calcium imaging in primary neurons and two-electrode voltage clamp in Xenopus oocytes have been instrumental in elucidating this mechanism.

Future research should focus on:

-

Determining the precise binding affinity (Ki) and efficacy (EC50) of this compound at different NMDA receptor subunit compositions.

-

Investigating the downstream signaling pathways modulated by this compound in more detail.

-

Exploring the in vivo effects of this compound on synaptic plasticity, cognition, and in models of neurological and psychiatric disorders.

The unique profile of this compound as a partial co-agonist at the NMDA receptor glycine site makes it a compelling candidate for further investigation and development as a novel neuromodulatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of l-Theanine Excitatory Actions on Hippocampal Neurons: Toward the Generation of Novel N-Methyl-d-aspartate Receptor Modulators Based on Its Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Biological Activity of Theanine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of L- and D-theanine. It details the analytical methods for their chiral separation and explores their differential effects on key signaling pathways, offering valuable insights for research and drug development.

Introduction: The Discovery of a Unique Amino Acid

Theanine, a non-proteinogenic amino acid, was first discovered in tea leaves (Camellia sinensis) in the mid-20th century. It is the primary contributor to the unique "umami" or savory flavor of green tea. Structurally similar to the proteinogenic amino acids L-glutamate and L-glutamine, theanine exists as two stereoisomers, or enantiomers: L-theanine and this compound. The naturally occurring form in tea is predominantly L-theanine. The recognition of the distinct physiological effects of each enantiomer has spurred significant research into their synthesis, isolation, and biological activities.

Synthesis of Theanine Enantiomers

The production of enantiomerically pure theanine is crucial for studying its specific biological effects and for its potential therapeutic applications. Both chemical and enzymatic methods have been developed for this purpose.

Chemical Synthesis

Chemical synthesis of theanine often results in a racemic mixture of L- and this compound, which then requires chiral separation. However, methods for the stereospecific synthesis of each enantiomer have also been developed.

A common approach for synthesizing L-theanine or a racemic mixture involves the reaction of L-glutamic acid or its derivatives with ethylamine. One patented method describes the synthesis of high-purity L-theanine and this compound.[1] This process involves the esterification of glutamic acid, followed by a reaction with ethylamine, and subsequent crystallization and purification steps.[1] Another approach utilizes phthalic anhydride as a protecting group for the α-amino group of L-glutamic acid, which then reacts with ethylamine to form L-theanine after deprotection.

Experimental Protocol: Synthesis of Theanine (Racemic or Enantiomerically Enriched)

This protocol outlines a general chemical synthesis approach that can be adapted for the synthesis of L-, D-, or DL-theanine depending on the starting material.

-

Esterification of Glutamic Acid: Suspend L-glutamic acid (or D-glutamic acid for this compound synthesis) in a C1-C6 alcohol.[1] Catalyze the reaction under acidic conditions (e.g., with sulfuric or hydrochloric acid) at 8-10°C for 8-10 hours.[1] Neutralize the reaction mixture with an organic base and centrifuge to obtain the glutamic acid-5-ester.[1]

-

Amination with Ethylamine: Suspend the glutamic acid-5-ester in a C1-C4 alcohol and add ethylamine.[1] Allow the reaction to proceed to form a theanine ethylamine solution.[1]

-

Isolation and Purification: Recover excess ethylamine and the alcohol solvent. Concentrate the theanine solution under reduced pressure and induce crystallization.[1] Collect the crystals by filtration.[1]

-

Recrystallization: Dissolve the crude theanine crystals in water, decolorize with activated carbon, and filter. Add edible alcohol to the filtrate to induce recrystallization, yielding purified theanine.[1]

Enzymatic Synthesis of L-Theanine

Enzymatic methods offer high stereoselectivity, yielding almost exclusively L-theanine. The two primary enzymes used are glutaminase and γ-glutamyltranspeptidase (GGT).

2.2.1. Glutaminase-Catalyzed Synthesis

Glutaminase catalyzes the transfer of the γ-glutamyl group from L-glutamine to ethylamine.

Experimental Protocol: Glutaminase-Catalyzed L-Theanine Synthesis

This protocol is based on the use of glutaminase from Pseudomonas nitroreducens or Trichoderma koningii.[2]

-

Reaction Setup: Prepare a reaction mixture containing L-glutamine (as the γ-glutamyl donor) and ethylamine (as the acceptor) in a suitable buffer (e.g., Tris-HCl, pH 9.0-10.5).

-

Enzyme Addition: Add the glutaminase enzyme to the reaction mixture. The optimal enzyme concentration and the molar ratio of L-glutamine to ethylamine should be determined empirically for the specific enzyme used.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified duration (e.g., 4 hours or more) with gentle agitation.

-

Reaction Termination and Product Analysis: Terminate the reaction by heat inactivation of the enzyme or by acidification. Analyze the formation of L-theanine using HPLC.

2.2.2. γ-Glutamyltranspeptidase (GGT)-Catalyzed Synthesis

GGT, particularly from Bacillus subtilis, is highly efficient in synthesizing L-theanine.[3] Immobilized GGT can be used for continuous production and enzyme recycling.[4][5]

Experimental Protocol: GGT-Catalyzed L-Theanine Synthesis

This protocol is based on the use of recombinant GGT from Bacillus licheniformis or Bacillus subtilis.[3][4]

-

Reaction Mixture: Prepare a reaction solution containing L-glutamine (e.g., 80 mM) and ethylamine (e.g., 600 mM) in a Tris-Cl buffer (e.g., 50 mM, pH 9.0).[4]

-

Enzyme Addition: Add purified or immobilized GGT (e.g., 1.0 U/mL) to the reaction mixture.[4]

-

Incubation: Incubate the reaction at 37°C for approximately 4 hours.[4]

-

Product Purification: Purify the synthesized L-theanine from the reaction mixture using ion-exchange chromatography (e.g., Dowex 50W X 8 resin).[4]

-

Confirmation: Confirm the identity and purity of the product by HPLC and proton NMR spectroscopy.[4]

Isolation and Chiral Separation of Theanine Enantiomers

Various analytical techniques have been developed for the effective separation and quantification of L- and this compound. High-Performance Liquid Chromatography (HPLC) is the most common method, often employing chiral derivatization, chiral stationary phases, or chiral mobile phase additives.

Chiral Derivatization followed by RP-HPLC

This method involves reacting the theanine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase (RP) HPLC column.

-

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA): This chiral reagent reacts with the amino group of theanine to form diastereomeric derivatives that can be separated by RP-HPLC.

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Similar to FDAA, Marfey's reagent is used to form diastereomers for subsequent HPLC separation.

Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

CD-MEKC is a powerful technique for chiral separations. In this method, a chiral selector, such as a cyclodextrin derivative, is added to the micellar mobile phase to achieve enantiomeric resolution.

Chiral Stationary Phases

HPLC columns with a chiral stationary phase (CSP) can directly separate enantiomers without the need for derivatization. Teicoplanin-based CSPs have been shown to be effective for the separation of theanine enantiomers.

Table 1: Quantitative Data for Chiral Separation Methods

| Method | Derivatizing Agent/Chiral Selector | Linearity Range (L-theanine) | Linearity Range (this compound) | Recovery (L-theanine) | Recovery (this compound) |

| RP-HPLC | FDAA | 1.732 x 10⁻³ - 2.077 µg | 1.696 x 10⁻³ - 2.044 µg | 97.3% - 102.0% | 97.2% - 103.2% |

Biological Activity and Signaling Pathways

L-theanine is known for its calming and focus-enhancing effects, which are attributed to its ability to cross the blood-brain barrier and modulate various neurotransmitter systems. Emerging research indicates that this compound also possesses biological activity, sometimes with different or enhanced effects compared to its L-enantiomer.

Effects on Glutamate Receptors

Both L- and this compound interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

-

NMDA Receptors: Both enantiomers act as partial co-agonists at NMDA receptors.[6][7] Notably, this compound exhibits significantly enhanced biological efficacy at NMDA receptors compared to L-theanine.[6][7] This suggests that the stereochemistry of theanine plays a crucial role in its interaction with the NMDA receptor complex.

-

AMPA Receptors: L-theanine has been shown to have neuroprotective effects by blocking AMPA receptors.[6]

Modulation of Neurotransmitter Systems

L-theanine influences the levels of several key neurotransmitters in the brain, contributing to its psychoactive effects.

-

Dopamine and Serotonin: L-theanine can increase the concentrations of dopamine and serotonin in the brain, which may contribute to its mood-enhancing effects.[8][9][10][11] The differential effects of this compound on these neurotransmitter systems are an area of ongoing research.

-

GABA: L-theanine is known to increase the production of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is associated with its relaxing effects.[8][9][12]

Intracellular Signaling Pathways

Recent studies have begun to elucidate the impact of L-theanine on intracellular signaling cascades, including the AMPK and mTOR pathways, which are central regulators of cellular metabolism and growth.

-

AMP-activated Protein Kinase (AMPK) Pathway: L-theanine has been shown to regulate glucose, lipid, and protein metabolism by activating the AMPK signaling pathway.[13][14]

-

Mammalian Target of Rapamycin (mTOR) Pathway: L-theanine can also influence the mTOR signaling pathway, which is involved in protein synthesis and cell growth.[15][16]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the complex processes and interactions described, the following diagrams have been generated using the DOT language.

Experimental Workflows

Signaling Pathways

Conclusion

The distinct biological activities of L- and this compound underscore the importance of stereochemistry in their pharmacological effects. This guide has provided a comprehensive overview of the methods for their synthesis and isolation, which are fundamental for further research. The elucidation of their differential actions on neurotransmitter systems and intracellular signaling pathways opens new avenues for the development of targeted therapeutic agents for a range of neurological and metabolic disorders. Further investigation into the specific molecular interactions of each enantiomer will be critical in realizing their full therapeutic potential.

References

- 1. CN102295574A - Method for synthesizing theanine - Google Patents [patents.google.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Development of efficient enzymatic production of theanine by γ-glutamyltranspeptidase from a newly isolated strain of Bacillus subtilis, SK11.004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-theanine synthesis using γ-glutamyl transpeptidase from Bacillus licheniformis ER-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of theanine from glutamic acid γ-methyl ester and ethylamine by immobilized Escherichia coli cells with γ-glutamyltranspeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of l-Theanine Excitatory Actions on Hippocampal Neurons: Toward the Generation of Novel N-Methyl-d-aspartate Receptor Modulators Based on Its Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metagenics.ie [metagenics.ie]

- 9. researchgate.net [researchgate.net]

- 10. et-chem.com [et-chem.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. The effects of L-theanine supplementation on the outcomes of patients with mental disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. l-Theanine regulates glucose, lipid, and protein metabolism via insulin and AMP-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. L-Theanine Regulates the Abundance of Amino Acid Transporters in Mice Duodenum and Jejunum via the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chiral Stationary Phase Detection of D-Theanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), exists as two enantiomers: L-theanine and D-theanine. L-theanine is the naturally occurring form and is associated with various physiological benefits, including promoting relaxation and improving cognitive function. Conversely, the physiological effects of this compound are less understood, and its presence in commercial L-theanine products is often an indicator of synthetic origin or racemization during processing. Consequently, the accurate detection and quantification of this compound are crucial for quality control in the food, beverage, and dietary supplement industries, as well as for research in pharmacology and drug development.

This document provides detailed application notes and protocols for the chiral separation of D- and L-theanine using various analytical techniques, with a primary focus on the use of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation

Chiral separation is the process of separating stereoisomers, specifically enantiomers, which have identical chemical and physical properties in an achiral environment. In chromatography, this is achieved by introducing a chiral selector that interacts differently with each enantiomer, leading to different retention times. This can be accomplished through a chiral stationary phase, a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

Methods for Chiral Separation of Theanine Enantiomers

Several methods have been successfully employed for the enantiomeric separation of theanine. The primary methods are:

-

Direct Enantioseparation using a Chiral Stationary Phase (CSP): This is a direct method where the enantiomers are separated on an HPLC column that has a chiral selector immobilized on the stationary phase. The teicoplanin-based Chirobiotic T column is a widely used CSP for this purpose.[1][2]

-

Indirect Enantioseparation via Chiral Derivatization: In this method, the theanine enantiomers are reacted with a chiral derivatizing agent, such as Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).

-

Ligand Exchange Chromatography (LEC) with a Chiral Mobile Phase: This technique involves the use of a chiral ligand (e.g., L-proline) and a metal ion (e.g., Cu²⁺) in the mobile phase.[4] The enantiomers form transient diastereomeric complexes with the chiral ligand and metal ion, which are then separated on a conventional reversed-phase column.

-

Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC): This is a capillary electrophoresis technique where a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte to achieve enantiomeric separation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the different chiral separation methods for D- and L-theanine.

Table 1: Direct Enantioseparation using Chirobiotic T CSP

| Parameter | Value | Reference |

| Column | Chirobiotic T (Teicoplanin) | [1][2] |

| Detection Method | APCI-MS, ESI-MS | [1][2] |

| Limit of Detection (LOD) | 10 ng/mL (for native theanine) | [1][2] |

Table 2: Indirect Enantioseparation via Chiral Derivatization with FDAA

| Parameter | Value | Reference |

| Derivatizing Agent | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | [3] |

| Column | Reversed-Phase C18 | [3] |

| Linearity Range (L-theanine) | 1.732 x 10⁻³ to 2.077 µg | [3] |

| Linearity Range (this compound) | 1.696 x 10⁻³ to 2.044 µg | [3] |

| Limit of Detection (LOD) | ~5 x 10⁻⁴ µg | [3] |

| Limit of Quantification (LOQ) | ~1 x 10⁻³ µg | [3] |

| Recovery (L-theanine) | 97.3% - 102.0% | [3] |

| Recovery (this compound) | 97.2% - 103.2% | [3] |

Table 3: Ligand Exchange Chromatography with Chiral Mobile Phase

| Parameter | Value | Reference |

| Chiral Mobile Phase | L-proline:Cu²⁺ (2:1) | [4] |

| Column | Polaris C18 | [4] |

| Linearity Range (L-theanine) | 0.09542 µg - 4.241 µg | [4] |

| Linearity Range (this compound) | 0.08486 µg - 4.243 µg | [4] |

| Recovery (L-theanine) | 97.45% - 100.4% | [4] |

| Recovery (this compound) | 97.07% - 100.1% | [4] |

Experimental Protocols

Protocol 1: Direct Enantioseparation using Chirobiotic T Chiral Stationary Phase